N-(5-amino-2-cyanophenyl)acetamide
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Overview
Description
N-(5-amino-2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H9N3O It is a derivative of cyanoacetamide and features an amino group and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-cyanophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates. For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-cyanophenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form novel heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Electrophiles: For substitution reactions.
Catalysts: Such as triethylamine for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
N-(5-amino-2-cyanophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-amino-2-cyanophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and cyano groups enable the compound to undergo condensation, substitution, and cyclization reactions, leading to the formation of biologically active molecules. These molecules can interact with specific molecular targets and pathways, exerting their effects through mechanisms such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanophenyl)acetamide: Similar structure but lacks the amino group at the 5-position.
N-(4-amino-2-cyanophenyl)acetamide: Similar structure with the amino group at the 4-position.
Uniqueness
N-(5-amino-2-cyanophenyl)acetamide is unique due to the specific positioning of the amino and cyano groups on the phenyl ring. This unique arrangement allows for distinct reactivity and the formation of specific heterocyclic compounds that may not be accessible through other similar compounds .
Properties
IUPAC Name |
N-(5-amino-2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWLKSWIXPANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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